Allopyranoside Moiety Identity & Specificity
The compound's identity is defined by its unique molecular composition (C26H44O8) and the specific beta-D-allopyranoside glycosylation at the 2-O position of the kaurane core [1]. This differentiates it from the unglycosylated aglycone, 2,6,16-kauranetriol (C20H34O3), which has a significantly lower molecular weight of 322.5 g/mol and lacks the sugar moiety [2]. The glycosylation pattern also distinguishes it from related glucopyranoside derivatives, such as 6beta,16-Dihydroxykauran-2beta-yl beta-D-glucopyranoside, which shares a similar molecular formula but differs in the sugar's stereochemistry and connectivity [1].
| Evidence Dimension | Molecular Formula and Weight |
|---|---|
| Target Compound Data | C26H44O8; 484.62 g/mol |
| Comparator Or Baseline | Aglycone (2,6,16-Kauranetriol): C20H34O3; 322.5 g/mol. Glucopyranoside analog: C26H44O8; 484.6 g/mol. |
| Quantified Difference | Molecular weight increase of 162.12 g/mol (aglycone vs. target). Distinct stereochemistry and sugar type from glucopyranoside analog. |
| Conditions | Chemical structure and property data from authoritative databases and vendor technical documents. |
Why This Matters
This unique molecular identifier ensures procurement of the correct chemical entity, which is the basis for reproducible research and prevents confounding results from using the wrong analog.
- [1] PubChem. (2026). 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside. Retrieved April 18, 2026. View Source
- [2] Phytochemical: 2,6,16-Kauranetriol. CAPS NCBS. Retrieved April 18, 2026. View Source
